molecular formula C28H50 B1200461 5alpha-Ergostane CAS No. 511-20-6

5alpha-Ergostane

Cat. No.: B1200461
CAS No.: 511-20-6
M. Wt: 386.7 g/mol
InChI Key: WAAWMJYYKITCGF-WTPIMUJOSA-N
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Description

5alpha-Ergostane is a steroidal compound that belongs to the class of ergostane-type steroids. It is a derivative of ergosterol, which is the primary sterol found in fungi. Ergostane-type steroids are known for their structural complexity and biological activities. These compounds are characterized by their tetracyclic ring structure and various functional groups that contribute to their diverse biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Ergostane typically involves the hydrogenation of ergosterol. The process includes the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of double bonds in the ergosterol molecule .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale hydrogenation processes. The use of high-pressure reactors and efficient catalysts allows for the production of significant quantities of this compound. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Ergostane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl groups and double bonds in the molecule .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives exhibit different biological activities and can be used in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5alpha-Ergostane involves its interaction with various molecular targets and pathways. One of the key pathways is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By activating this pathway, this compound helps in reducing inflammation and protecting cells from damage .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Unlike cholesterol and stigmasterol, this compound is primarily found in fungi and has been shown to possess unique pharmacological properties, such as its ability to activate the Nrf2 pathway .

Properties

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAWMJYYKITCGF-WTPIMUJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948162
Record name Ergostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-20-6, 25318-39-2
Record name α-Ergostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergostane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0XC723P4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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